LC-MS/MS Identification in Impurity Profiling
The amide impurity was identified and characterized as a distinct impurity among four major febuxostat-related impurities (amide, sec-butyl, des-cyano, and des-acid) in febuxostat drug substance using reverse-phase LC-MS/MS with a Q-TOF mass spectrometer operating in ESI positive mode, providing exact mass measurement to four decimal places with mass accuracy for confident identification [1]. The method utilized a Kromasil C18 column (150 mm × 4.6 mm, 5 μm particle size) with a reverse-phase gradient system. Impurities were further confirmed by NMR and FT-IR spectral data after synthesis. The amide impurity is also identified as the main degradation product (Impurity C) under specific conditions in febuxostat degradation studies, where LC-MS was used with a Diamonsil C18 column (200 mm × 4.6 mm, 5 μm) and methanol-0.1% acetic acid (60:40) mobile phase [2].
| Evidence Dimension | Impurity identity and characterization |
|---|---|
| Target Compound Data | Amide impurity: 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid; MW 334.39; exact mass measurement via Q-TOF MS in ESI positive mode; confirmed by NMR and FT-IR [1] |
| Comparator Or Baseline | Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid; MW 316.37; sec-butyl impurity: 2-(3-cyano-4-sec-butoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid; des-cyano impurity: 2-(4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid; des-acid impurity: 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole [1] |
| Quantified Difference | Structural differentiation: cyano (-CN) replaced by carbamoyl (-C(O)NH₂) group at the 3-position of the phenyl ring; molecular weight difference of +18 Da relative to febuxostat |
| Conditions | Kromasil C18, 150 mm × 4.6 mm, 5 μm particle size; reverse-phase gradient system; Q-TOF MS with ESI positive mode [1] |
Why This Matters
Confirmed identity by orthogonal analytical techniques (LC-MS/MS, NMR, FT-IR) ensures this impurity reference standard can be used with confidence for peak identification in HPLC impurity methods.
- [1] Kadivar MH, Sinha PK, Kushwaha D, Jana P, Sharma H, Bapodra A. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique. J Pharm Biomed Anal. 2011 Dec 5;56(4):749-57. doi: 10.1016/j.jpba.2011.07.039. PMID: 21840659. View Source
- [2] Wu Q, Liu W, Li F, He GW. Isolation and identification of impurities after side reactions and degradation of febuxostat. Chinese Journal of Pharmaceutical Analysis. 2015;35(3):xx-xx. View Source
